3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.: 1784343-99-2
VCID: VC11999880
InChI: InChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H
SMILES: C1=CN2C(=NN=C2Br)C(=C1)F
Molecular Formula: C6H3BrFN3
Molecular Weight: 216.01 g/mol

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

CAS No.: 1784343-99-2

Cat. No.: VC11999880

Molecular Formula: C6H3BrFN3

Molecular Weight: 216.01 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine - 1784343-99-2

Specification

CAS No. 1784343-99-2
Molecular Formula C6H3BrFN3
Molecular Weight 216.01 g/mol
IUPAC Name 3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C6H3BrFN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H
Standard InChI Key NDQMKHSJVZUJAD-UHFFFAOYSA-N
SMILES C1=CN2C(=NN=C2Br)C(=C1)F
Canonical SMILES C1=CN2C(=NN=C2Br)C(=C1)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3-Bromo-8-fluoro- triazolo[4,3-a]pyridine features a fused bicyclic system comprising a pyridine ring and a 1,2,4-triazole moiety. The bromine atom at position 3 and fluorine at position 8 introduce distinct electronic and steric effects that influence reactivity and intermolecular interactions.

Key structural parameters:

  • Molecular formula: C₆H₃BrFN₃

  • Molecular weight: 224.01 g/mol

  • IUPAC name: 3-Bromo-8-fluoro-[1,2,] triazolo[4,3-a]pyridine

  • SMILES: Fc1c[n]c2ncnn2c1Br

The planar triazolopyridine core facilitates π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilicity at adjacent positions .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of triazolopyridines typically involves cyclocondensation reactions between pyridine derivatives and hydrazine precursors. For 3-bromo-8-fluoro variants, strategic halogenation steps are critical.

Patent-Derived Route (AU2014302595A1)

A scalable method for analogous triazolopyridines involves:

  • Formation of hydrazide intermediates: Reacting fluorinated pyridines with hydrazine hydrate under reflux conditions .

  • Cyclization: Microwave-assisted cyclocondensation with carbonyl reagents to form the triazole ring .

  • Halogenation: Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .

Example reaction conditions:

StepReagentsTemperatureTimeYield
Hydrazide formationNH₂NH₂·H₂O, EtOH80°C6 h75–85%
CyclizationPOCl₃, DMF110°C2 h60–70%
BrominationNBS, CH₂Cl₂25°C12 h50–55%

Challenges in Regioselectivity

Introducing halogens at specific positions requires careful control of reaction kinetics. The fluorine atom at position 8 directs electrophilic substitution to position 3 due to its strong ortho/para-directing effects .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromine atom at position 3 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) to yield diverse analogs:

C₆H₃BrFN₃+NH(CH₃)₂DMF, 100°CC₆H₃FN₃N(CH₃)₂+HBr\text{C₆H₃BrFN₃} + \text{NH(CH₃)₂} \xrightarrow{\text{DMF, 100°C}} \text{C₆H₃FN₃N(CH₃)₂} + \text{HBr}

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura: Boronic acids introduce aryl/heteroaryl groups .

  • Buchwald-Hartwig: Amination for nitrogen-rich derivatives .

CompoundTarget KinaseIC₅₀ (nM)Solubility (μg/mL)
Analog ACDK812 ± 245
Analog BEGFR8 ± 132

The bromine substituent enhances target binding affinity by filling hydrophobic pockets in kinase domains .

Anticancer Efficacy

In vitro screens against HepG2 liver cancer cells demonstrated:

  • IC₅₀: 18 µM (3-bromo-8-fluoro derivative)

  • Mechanism: Apoptosis induction via caspase-3/7 activation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

PositionSubstituentLogPMetabolic Stability (t₁/₂, min)
3Br1.8120
6Br1.590
8F1.2150

The 3-bromo-8-fluoro configuration optimizes lipophilicity and oxidative stability compared to isomers .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors in oncology pipelines. A 2024 preclinical study highlighted its role in synthesizing dual CDK8/EGFR inhibitors .

Material Science

Thin films of triazolopyridine derivatives exhibit semiconductor properties (Eg = 2.8 eV), with potential use in organic electronics .

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